2-Anilinomethylene-indolin-3-one
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Overview
Description
2-Anilinomethylene-indolin-3-one is a compound that belongs to the indolin-3-one family, which is known for its diverse biological activities and applications in various fields. The indolin-3-one core structure is a common motif in many natural products and synthetic pharmaceuticals, making it an intriguing subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinomethylene-indolin-3-one can be achieved through various methods. One efficient approach involves the copper-catalyzed oxidative dimerization of 2-aryl indoles and cross-addition with indoles . This method provides good to high yields under mild conditions. Another method involves the cascade Fischer indolization/Claisen rearrangement reaction, which allows the synthesis of 2,2-disubstituted indolin-3-ones from readily accessible aryl hydrazines and allyloxyketones .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, given their efficiency and high yields.
Chemical Reactions Analysis
Types of Reactions: 2-Anilinomethylene-indolin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the Mannich reaction can be diverted to access 2,2-disubstituted indolin-3-ones by merging 1,2-aryl migration and copper-catalyzed aerobic oxidation .
Common Reagents and Conditions: Common reagents used in these reactions include copper catalysts, aryl hydrazines, and allyloxyketones. The reactions typically occur under mild conditions, making them suitable for various synthetic applications.
Major Products Formed: The major products formed from these reactions are 2,2-disubstituted indolin-3-ones, which have diverse substitution patterns on their quaternary carbon centers .
Scientific Research Applications
2-Anilinomethylene-indolin-3-one has a wide range of scientific research applications:
Chemistry: In chemistry, it serves as an intermediate for the synthesis of various bioactive compounds. Its unique structure allows for the development of new synthetic methodologies and the exploration of novel chemical reactions.
Biology: In biology, derivatives of this compound have shown potential as antiviral, anti-inflammatory, and anticancer agents . These compounds can inhibit the production of pro-inflammatory cytokines and suppress the growth of cancer cells.
Medicine: In medicine, this compound derivatives are being explored for their therapeutic potential. They have shown promise in treating various diseases, including cancer and inflammatory disorders .
Industry: In the industrial sector, this compound can be used in the development of new materials and pharmaceuticals. Its unique chemical properties make it a valuable compound for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Anilinomethylene-indolin-3-one involves its interaction with specific molecular targets and pathways. For example, 3-substituted-indolin-2-one derivatives have been shown to inhibit the nitric oxide production related to inflammation and suppress the production of tumor necrosis factor (TNF)-α and interleukin (IL)-6 in a concentration-dependent manner . These compounds also inhibit lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways .
Comparison with Similar Compounds
- Indole-3-acetic acid
- 3-substituted-indolin-2-one
- 2-(2-nitrobenzylidene)indolin-3-one
Comparison: Compared to similar compounds, 2-Anilinomethylene-indolin-3-one stands out due to its unique structure and diverse biological activities. Additionally, 3-substituted-indolin-2-one derivatives have shown potent anti-inflammatory activity, whereas this compound derivatives exhibit a wider range of biological activities, including antiviral and anticancer properties .
Properties
IUPAC Name |
2-(phenyliminomethyl)-1H-indol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-12-8-4-5-9-13(12)17-14(15)10-16-11-6-2-1-3-7-11/h1-10,17-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHYQJNWHMQAOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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